molecular formula C18H24N6 B13142643 Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- CAS No. 30146-58-8

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)-

Cat. No.: B13142643
CAS No.: 30146-58-8
M. Wt: 324.4 g/mol
InChI Key: XKCISFVGGLWDNY-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as the amino, piperidino, and triazinyl groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system.

Subsequent steps involve the introduction of the triazinyl group. This can be accomplished by reacting the tetrahydroisoquinoline intermediate with a suitable triazine derivative, such as 2-chloro-4,6-diamino-s-triazine, under nucleophilic substitution conditions. The piperidino group can be introduced through a similar substitution reaction, using a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- undergoes a variety of chemical reactions due to its multiple functional groups. These reactions include:

    Oxidation: The compound can be oxidized to form quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals.

    Reduction: Reduction reactions can convert the triazinyl group to more reactive intermediates, facilitating further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized tetrahydroisoquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable in drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These include anti-inflammatory, anti-cancer, and neuroprotective activities. The presence of the triazinyl group is particularly significant, as it is known to enhance the biological activity of many compounds.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.

For example, the triazinyl group can interact with nucleotide-binding sites on enzymes, inhibiting their activity. The piperidino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the triazinyl and piperidino groups.

    2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: This derivative has additional hydroxyl groups, which alter its chemical reactivity and biological activity.

    N-Methyl-4,6,7-trihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar to the previous compound, this derivative has hydroxyl groups that influence its properties.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-2-((4-amino-6-piperidino-s-triazin-2-yl)methyl)- is unique due to the presence of the triazinyl and piperidino groups. These groups confer distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets sets it apart from other tetrahydroisoquinoline derivatives.

Properties

CAS No.

30146-58-8

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H24N6/c19-17-20-16(21-18(22-17)24-9-4-1-5-10-24)13-23-11-8-14-6-2-3-7-15(14)12-23/h2-3,6-7H,1,4-5,8-13H2,(H2,19,20,21,22)

InChI Key

XKCISFVGGLWDNY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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